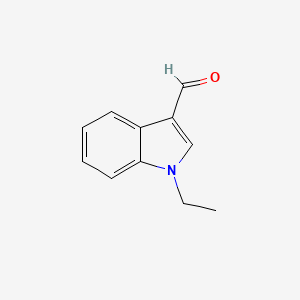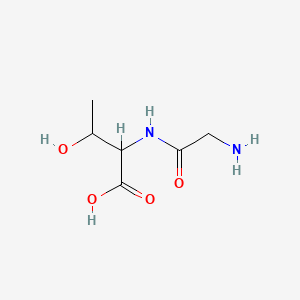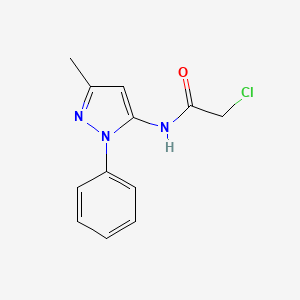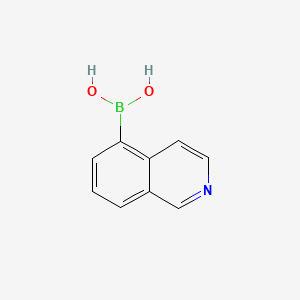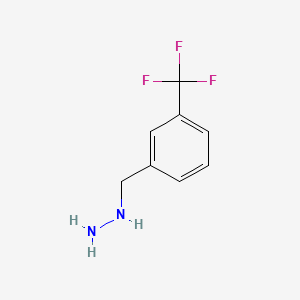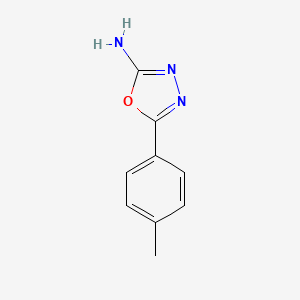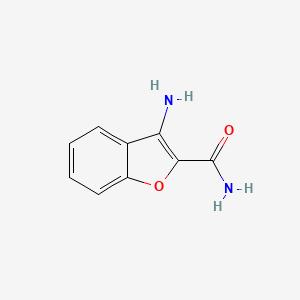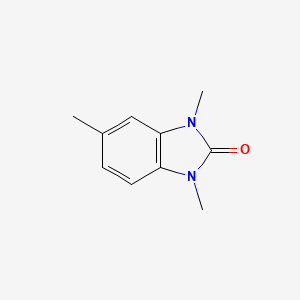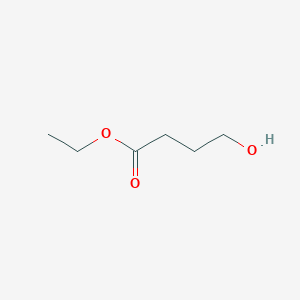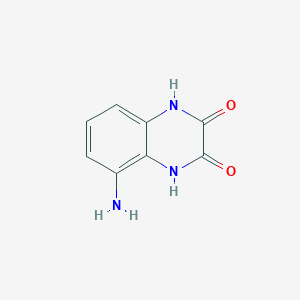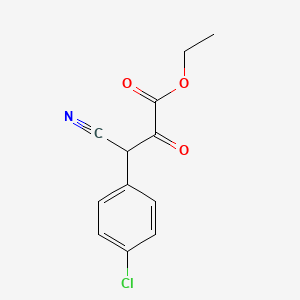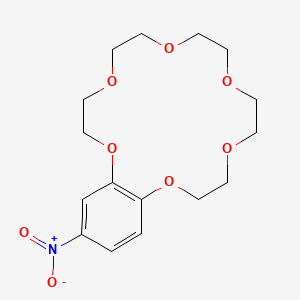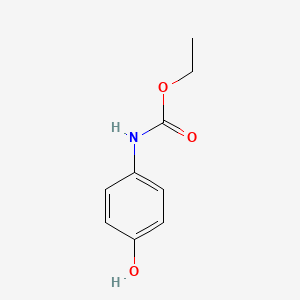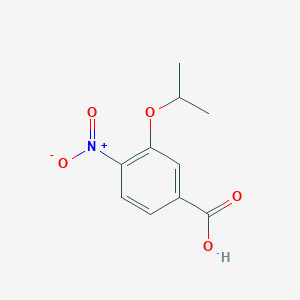![molecular formula C16H14ClNO B1330815 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 3534-05-2](/img/structure/B1330815.png)
5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
概要
説明
5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound belonging to the dibenzoazepine family. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to the dibenzoazepine core. Dibenzoazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
科学的研究の応用
5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
作用機序
Target of Action
It is believed to have similar targets to its structurally related compound, carbamazepine . Carbamazepine is known to target voltage-dependent sodium channels in the brain .
Mode of Action
It is believed to inhibit sodium channel firing, similar to carbamazepine . This inhibition can help control seizure activity .
Biochemical Pathways
It is believed to lower polysynaptic nerve response and inhibit post-tetanic potentiation .
Pharmacokinetics
Carbamazepine, a structurally related compound, is known to be rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (mhd) . MHD is eliminated by conjugation with glucuronic acid . The absorption of carbamazepine is complete, and the mean apparent elimination half-life (t½) of MHD in adults is 8–9 hours .
Result of Action
It is believed to control seizure activity and treat pain resulting from trigeminal neuralgia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect its metabolism . Enzyme-inducing antiepileptic drugs can increase the metabolism of MHD, the active metabolite of carbamazepine .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that similar compounds, such as carbamazepine, exert their effects through interactions with various enzymes and proteins . For instance, carbamazepine is known to inhibit voltage-dependent sodium channels in the brain
Cellular Effects
The cellular effects of 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine are currently unknown. Related compounds have been shown to have significant effects on cellular processes. For example, carbamazepine has been found to inhibit the invasion of certain cancer cells
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through interactions with biomolecules, similar to its structural analogues . For instance, carbamazepine is known to inhibit sodium channel activity, which could be a potential mechanism of action for this compound .
Metabolic Pathways
Carbamazepine, a structurally related compound, is metabolized primarily by the CYP3A4 enzyme to its active metabolite . It is possible that this compound may be metabolized through similar pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroacetyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and under mild conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .
類似化合物との比較
Similar Compounds
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug with a similar dibenzoazepine structure.
10,11-Dihydrocarbamazepine: An impurity present in carbamazepine, used in the treatment of epilepsy.
Tiracizine: A compound with a similar structure, used as an antiarrhythmic agent.
Uniqueness
5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of various derivatives with potential therapeutic applications .
特性
IUPAC Name |
2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCPQCCKJNJBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345702 | |
| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3534-05-2 | |
| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


